molecular formula C18H21N5O B4748252 7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4748252
M. Wt: 323.4 g/mol
InChI Key: LADRNULRZZCNSX-UHFFFAOYSA-N
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Description

7-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a methyl group at position 7 of the quinazolinone core and a piperazine ring substituted with a pyridin-2-yl group at position 2. The compound’s molecular formula is inferred to be C₂₁H₂₂N₅O (based on structural analogs in and ), with a molecular weight of approximately 376.44 g/mol.

The pyridin-2-yl-piperazine moiety is notable for its electron-rich aromatic system, which may enhance binding affinity to receptors via π-π stacking or hydrogen bonding.

Properties

IUPAC Name

7-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-13-10-15-14(16(24)11-13)12-20-18(21-15)23-8-6-22(7-9-23)17-4-2-3-5-19-17/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADRNULRZZCNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring system.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine ring to the piperazine-substituted quinazolinone, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.

    Biology: It has shown promise in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-tubercular activity.

    Industry: The compound’s unique structural features make it a valuable candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions facilitated by its quinazolinone, piperazine, and pyridine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent variations and their inferred effects on physicochemical and pharmacological properties.

Structural Variations at Position 7

The substituent at position 7 of the quinazolinone core significantly alters molecular properties:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
7-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one Methyl C₂₁H₂₂N₅O ~376.44 Moderate lipophilicity; potential metabolic stability due to small alkyl group
7-(4-Chlorophenyl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one 4-Chlorophenyl C₂₄H₂₄ClN₅O 433.93 Increased lipophilicity and steric bulk; chlorine may enhance receptor binding via hydrophobic interactions
7-(Furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one Furan-2-yl C₂₂H₂₃N₅O₂ 389.45 Enhanced polarity due to oxygen-rich furan; possible improved solubility
7-(4-Methoxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenyl C₂₆H₂₈N₄O₂ 428.53 Methoxy group introduces electron-donating effects; may influence redox stability

Key Insight : Larger aromatic substituents (e.g., chlorophenyl, methoxyphenyl) increase molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility. Smaller groups like methyl balance lipophilicity and metabolic stability.

Variations in Piperazine Substituents

The piperazine ring at position 2 is another critical modification site:

Compound Name Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
This compound Pyridin-2-yl C₂₁H₂₂N₅O ~376.44 Pyridine’s nitrogen may participate in hydrogen bonding, improving target affinity
2-(4-Benzylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one Benzyl C₁₉H₂₂N₄O 322.40 Benzyl group increases lipophilicity; may reduce selectivity due to nonspecific binding
4-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one 3-(Trifluoromethyl)phenyl C₂₀H₂₁F₃N₄O 390.40 Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects
4-Anilino-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one Pyrimidin-2-yl C₂₁H₂₂N₆O 374.45 Pyrimidine’s dual nitrogen atoms may improve solubility and binding specificity

Key Insight : Electron-deficient aromatic systems (e.g., pyrimidine, trifluoromethylphenyl) on piperazine can enhance metabolic stability and target engagement. Bulky substituents like benzyl may compromise selectivity.

Research Implications

  • Target compound : Balanced properties for central nervous system (CNS) targeting due to moderate lipophilicity and pyridine’s hydrogen-bonding capacity.
  • Chlorophenyl analog: Potential utility in peripheral targets where higher lipophilicity is advantageous.
  • Furan-2-yl analog : Suited for applications requiring improved aqueous solubility.

Further studies should prioritize synthesizing these analogs and evaluating their pharmacokinetic and pharmacodynamic profiles.

Biological Activity

7-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a quinazolinone core, which is known for its versatility in biological activity. The compound's molecular formula is C15H18N4OC_{15}H_{18}N_{4}O, with a molecular weight of approximately 270.33 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways.
  • Antidepressant Effects : The compound has shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine.
  • Antimicrobial Properties : Evidence indicates effectiveness against certain bacterial strains and fungi.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : It is believed to interact with neurotransmitter receptors, influencing mood and cognitive functions.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12Apoptosis induction
MCF-7 (Breast)15Cell cycle arrest
A549 (Lung)10Mitochondrial dysfunction

Antidepressant Effects

In animal models, the compound exhibited significant antidepressant-like effects in forced swim tests. It increased the levels of serotonin and norepinephrine in the brain, indicating potential for treating mood disorders.

Antimicrobial Properties

The antimicrobial activity was evaluated against several bacterial strains using standard disc diffusion methods. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 20 to 40 µg/mL against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli40
Bacillus subtilis20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

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